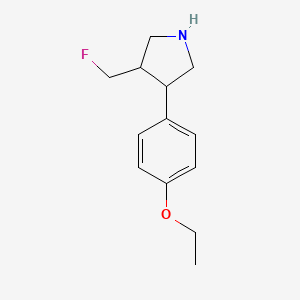![molecular formula C12H16ClN3O B1478504 (6-(6-Chloro-pyrimidin-4-yl)-6-aza-spiro[3.4]octan-8-yl)méthanol CAS No. 2098109-35-2](/img/structure/B1478504.png)
(6-(6-Chloro-pyrimidin-4-yl)-6-aza-spiro[3.4]octan-8-yl)méthanol
Vue d'ensemble
Description
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapeutiques antivirales
Les composés contenant des amines hétéroaryles à cinq chaînons, comme celui en question, ont montré une activité antivirale relativement plus élevée contre des virus comme le virus de la maladie de Newcastle. Ils sont comparables aux médicaments antiviraux bien connus comme la ribavirine, suggérant un potentiel en tant que molécules de tête pour les thérapeutiques antivirales .
Agents antituberculeux
La recherche indique que certains composés, potentiellement y compris notre composé d'intérêt, se sont avérés actifs contre la tuberculose avec des IC90 allant de 3,73 à 4,00 µM. Cela suggère un fort potentiel d'utilisation comme agents antituberculeux .
Agents antimicrobiens et anticancéreux
Le cadre structurel de ce composé est similaire à ceux utilisés dans la synthèse d'agents antimicrobiens et anticancéreux. Cela implique qu'il pourrait être utilisé dans le développement de nouveaux traitements dans ces domaines .
Cristallographie
Des monocristaux développés à partir de composés similaires à (6-(6-Chloro-pyrimidin-4-yl)-6-aza-spiro[3.4]octan-8-yl)méthanol peuvent être utilisés pour des études cristallographiques afin de comprendre les structures moléculaires et les interactions .
Recherche en biochimie
Il peut également trouver une utilisation en recherche en biochimie comme sonde ou réactif pour étudier les processus ou les voies biologiques.
Springer - Synthèse et étude antivirale RSC - À la recherche d'agents antituberculeux puissants Springer - Synthèse d'azabicyclo
Mécanisme D'action
Target of Action
The primary targets of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
The exact mode of action of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that this compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to interfere with various biochemical pathways .
Result of Action
The molecular and cellular effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3Compounds with similar structures have been reported to have significant effects on cellular processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3It is likely that factors such as temperature, ph, and the presence of other compounds could influence the action of this compound .
Analyse Biochimique
Biochemical Properties
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and potentially induce apoptosis in cancer cells. Additionally, the compound may interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. Furthermore, (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol can influence gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate the activity of other enzymes and proteins involved in signal transduction and gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity.
Metabolic Pathways
(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, influencing cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Studies have shown that the compound can accumulate in tumor tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of (6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
[6-(6-chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9(6-17)12(7-16)2-1-3-12/h4,8-9,17H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPAUZNDFSODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


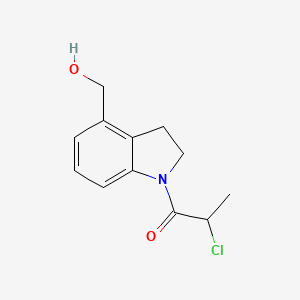




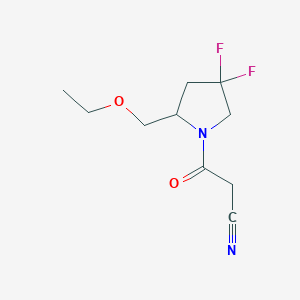
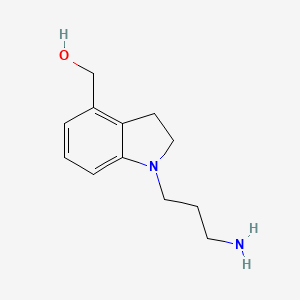
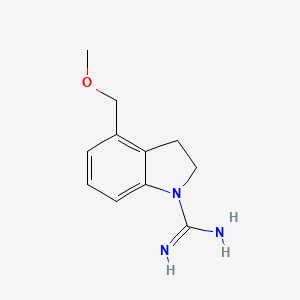


![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)
